6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
CAS No.: 1706006-74-7
Cat. No.: VC7383151
Molecular Formula: C21H20N2O4S
Molecular Weight: 396.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706006-74-7 |
|---|---|
| Molecular Formula | C21H20N2O4S |
| Molecular Weight | 396.46 |
| IUPAC Name | 6-methyl-4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxypyran-2-one |
| Standard InChI | InChI=1S/C21H20N2O4S/c1-14-11-17(12-19(24)26-14)27-16-7-9-23(10-8-16)21(25)18-13-28-20(22-18)15-5-3-2-4-6-15/h2-6,11-13,16H,7-10H2,1H3 |
| Standard InChI Key | CUODFEPKKSSYKA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Properties
Core Structural Components
The compound’s architecture comprises three primary heterocyclic systems:
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Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-phenyl substitution on the thiazole enhances steric bulk and electronic diversity, potentially influencing receptor binding .
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Piperidine Scaffold: A six-membered saturated ring with one nitrogen atom. The piperidine moiety is functionalized at the 4-position with an ether linkage to the pyran-2-one system, while its 1-position is acylated by the thiazole-carbonyl group .
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Pyran-2-one System: A six-membered lactone ring with a ketone oxygen at position 2. The 6-methyl substitution and 4-oxy-piperidine linkage contribute to the molecule’s hydrophobicity and conformational rigidity.
The interplay of these systems creates a spatially constrained structure with multiple hydrogen-bond acceptors and hydrophobic domains, features often associated with drug-like properties.
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 396.46 g/mol | |
| CAS Registry Number | 1706006-74-7 | |
| IUPAC Name | 6-Methyl-4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxypyran-2-one |
The compound’s InChI identifier is InChI=1S/C21H20N2O4S/c1-14-11-17(12-19(24)26-14)27-16-7-9-23(10-8-16)21(25)18-13-28-20(22-18)15-5-3-2-4-6-15/h2-6,11-13,16H,7-10H2,1H3, enabling precise structural referencing in chemical databases.
Synthesis and Chemical Reactivity
Stability and Reactivity
The lactone ring in pyran-2-one is susceptible to hydrolysis under acidic or basic conditions, potentially yielding a carboxylic acid derivative. The thiazole’s aromaticity confers stability against electrophilic substitution, while the piperidine’s tertiary amine may participate in salt formation or N-alkylation.
Future Research Directions
Synthetic Optimization
Developing regioselective routes to minimize isomer formation during thiazole and piperidine coupling is critical. Catalytic asymmetric synthesis could yield enantiopure variants, improving target specificity .
Biological Screening
Prioritize assays for:
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Kinase Inhibition: Screen against ABL, EGFR, and JAK kinases using fluorescence polarization assays.
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Anti-inflammatory Activity: Measure COX-1/COX-2 inhibition in macrophage models.
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CNS Penetration: Assess blood-brain barrier permeability via PAMPA-BBB assays.
ADME Profiling
Evaluate pharmacokinetic parameters such as solubility, metabolic stability (via liver microsomes), and plasma protein binding to guide lead optimization.
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